An In-Depth Technical Guide to the Molecular Structure of Benzene, 1,4-bis(4-methoxyphenoxy)-
An In-Depth Technical Guide to the Molecular Structure of Benzene, 1,4-bis(4-methoxyphenoxy)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzene, 1,4-bis(4-methoxyphenoxy)-, with the chemical formula C₂₀H₁₈O₄, is a symmetrical diaryl ether. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique structural and electronic properties conferred by the ether linkages and aromatic rings. The presence of two methoxy groups further modulates its characteristics, influencing its potential as a scaffold in drug design or as a monomer in the synthesis of high-performance polymers.
This guide provides a comprehensive overview of the molecular structure of Benzene, 1,4-bis(4-methoxyphenoxy)-, including a detailed discussion of its synthesis, structural elucidation through spectroscopic methods, and potential applications. The information presented herein is synthesized from established chemical principles and data from analogous compounds, providing a robust framework for researchers working with this and related molecules.
Synthesis of Benzene, 1,4-bis(4-methoxyphenoxy)-
The synthesis of diaryl ethers such as Benzene, 1,4-bis(4-methoxyphenoxy)- can be approached through several established methodologies. The two most prominent methods are the Ullmann condensation and the Williamson ether synthesis.
Ullmann Condensation
The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.[1] For the synthesis of the title compound, this would involve the reaction of hydroquinone with two equivalents of a 4-haloanisole, typically 4-iodoanisole or 4-bromoanisole, in the presence of a copper catalyst and a base.
Reaction Scheme:
Figure 1: General scheme for the Ullmann condensation synthesis.
Experimental Protocol (Proposed):
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (1 equivalent), 4-iodoanisole (2.2 equivalents), potassium carbonate (3 equivalents), and copper(I) iodide (0.2 equivalents).
-
Solvent Addition: Add anhydrous pyridine or dimethylformamide (DMF) as the solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate.
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Purification: The crude product is purified by column chromatography on silica gel to afford the pure Benzene, 1,4-bis(4-methoxyphenoxy)-.
Williamson Ether Synthesis
The Williamson ether synthesis is another fundamental method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[2][3] In the context of diaryl ethers, this involves the reaction of a phenoxide with an aryl halide. For the target molecule, this would entail the deprotonation of hydroquinone to form the diphenoxide, followed by reaction with two equivalents of a 4-haloanisole.
Reaction Scheme:
Figure 2: General scheme for the Williamson ether synthesis.
Experimental Protocol (Proposed):
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Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (2.2 equivalents) in anhydrous DMF. To this suspension, add a solution of hydroquinone (1 equivalent) in anhydrous DMF dropwise at 0 °C.
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Alkoxide Formation: Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the disodium salt of hydroquinone.
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Aryl Halide Addition: Add a solution of 4-bromoanisole (2.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.
-
Work-up and Purification: The work-up and purification procedure would be similar to that described for the Ullmann condensation.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the symmetry of the molecule, the ¹H and ¹³C NMR spectra are expected to be relatively simple.
¹H NMR Spectroscopy (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.9-7.1 | Multiplet | 8H | Aromatic Protons (H-2', H-3', H-5', H-6') |
| ~6.8 | Singlet | 4H | Aromatic Protons (H-2, H-3, H-5, H-6) |
| ~3.8 | Singlet | 6H | Methoxy Protons (-OCH₃) |
¹³C NMR Spectroscopy (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-4' (ipso-Carbon attached to -OCH₃) |
| ~152 | C-1 (ipso-Carbon attached to phenoxy) |
| ~120 | C-2', C-6' (Aromatic CH) |
| ~118 | C-2, C-3, C-5, C-6 (Aromatic CH) |
| ~115 | C-3', C-5' (Aromatic CH) |
| ~55 | -OCH₃ (Methoxy Carbon) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the functional groups present in the molecule.
Key IR Absorptions (Predicted):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1600, ~1500, ~1450 | Strong | Aromatic C=C stretching |
| ~1240 | Strong | Aryl-O-C asymmetric stretch |
| ~1040 | Strong | Aryl-O-C symmetric stretch |
| ~830 | Strong | para-disubstituted C-H out-of-plane bend |
The presence of a strong absorption around 1240 cm⁻¹ is particularly diagnostic for the aryl ether linkage.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum Data:
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Molecular Ion (M⁺): m/z = 322.12 (for C₂₀H₁₈O₄)
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Key Fragmentation Patterns: Cleavage of the ether linkages is expected to be a major fragmentation pathway, leading to ions corresponding to the phenoxy and methoxyphenoxy moieties.
Potential Applications
While specific applications for Benzene, 1,4-bis(4-methoxyphenoxy)- are not extensively documented, its structural features suggest potential uses in several fields.
Materials Science
The rigid aromatic core and the presence of ether linkages make this molecule a potential monomer for the synthesis of high-performance polymers such as poly(ether ether ketone) (PEEK) and other poly(aryl ether)s.[5][6] These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in the aerospace, automotive, and electronics industries.[7][8]
Drug Development
The diaryl ether motif is a common scaffold in a number of biologically active compounds.[9] The phenoxy-benzene structure can serve as a starting point for the design of novel therapeutic agents. For instance, derivatives of bis(phenoxymethyl)benzenes have shown promising antiprotozoal activities.[9] The methoxy groups can be readily demethylated to reveal phenol functionalities, which can be further modified to explore structure-activity relationships.
Conclusion
Benzene, 1,4-bis(4-methoxyphenoxy)- is a symmetrical diaryl ether with a well-defined molecular structure that can be synthesized through established methods like the Ullmann condensation and Williamson ether synthesis. Its structural features, characterized by aromatic rings and ether linkages, can be elucidated using standard spectroscopic techniques. Although direct experimental data for this specific molecule is limited in the current literature, its properties and potential applications can be inferred from related compounds. The inherent stability and synthetic accessibility of this molecule make it an attractive building block for the development of advanced polymers and a potential scaffold for the design of new therapeutic agents. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential in both materials science and medicinal chemistry.
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